Secotubeimoside I

Description

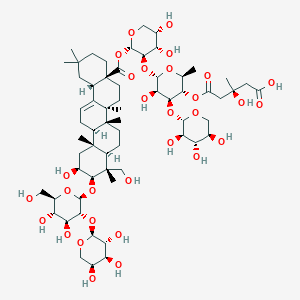

Secotubeimoside I (CAS: 106235-32-9) is a triterpenoid saponin classified as an open-ring analogue of Tubeimoside I, a compound derived from the tuber of Bolbostemma paniculatum (Chinese: 土贝母) . Its molecular formula is C₆₀H₁₀₀O₃₀, with a molecular weight of 1337.5 g/mol . The structural distinction lies in the cleavage of the cyclic moiety in Tubeimoside I, resulting in a linear configuration that alters physicochemical properties such as polarity and solubility . Secotubeimoside I is primarily utilized as a reference standard in phytochemical and pharmacological research due to its structural relevance to bioactive saponins .

Properties

CAS No. |

106235-32-9 |

|---|---|

Molecular Formula |

C63H100O30 |

Molecular Weight |

1337.4 g/mol |

IUPAC Name |

(3S)-5-[(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]oxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-2-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C63H100O30/c1-26-46(88-37(72)20-58(4,82)19-36(70)71)47(89-51-43(78)38(73)30(67)22-83-51)45(80)53(86-26)91-48-40(75)32(69)24-85-54(48)93-56(81)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)92-55-49(42(77)41(76)33(21-64)87-55)90-52-44(79)39(74)31(68)23-84-52/h9,26,28-35,38-55,64-69,73-80,82H,10-25H2,1-8H3,(H,70,71)/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChI Key |

TUOKVBKUAPFXAA-QPHNVICWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)OC(=O)C[C@](C)(CC(=O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)OC(=O)CC(C)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Secotubeimoside I can be synthesized through various chemical routes. The primary method involves the extraction of tubeimoside I from Bolbostemma paniculatum, followed by chemical modification to obtain Secotubeimoside I . The synthetic route typically includes steps such as hydrolysis, oxidation, and glycosylation under specific reaction conditions. Industrial production methods focus on optimizing these steps to achieve high yield and purity .

Chemical Reactions Analysis

Secotubeimoside I undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of Secotubeimoside I .

Scientific Research Applications

Secotubeimoside I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Secotubeimoside I involves multiple molecular targets and pathways. It exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells. The compound activates the AMP-activated protein kinase (AMPK) pathway, leading to the stabilization of the Beclin1-Vps34 complex and the initiation of autophagy . Additionally, Secotubeimoside I impairs lysosomal function, resulting in the accumulation of autophagosomes and subsequent cell death . The compound also modulates the expression of various apoptosis-related proteins, such as Bcl-2 and Bax, further promoting cell death .

Comparison with Similar Compounds

Table 1: Key Molecular Features of Secotubeimoside I and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |

|---|---|---|---|---|

| Secotubeimoside I | 106235-32-9 | C₆₀H₁₀₀O₃₀ | 1337.5 | Open-ring Tubeimoside I analogue |

| Tubeimoside I | 102040-03-9 | C₆₃H₉₈O₂₉ | 1319.46 | Cyclic triterpenoid saponin |

| Tubeimoside II | 115810-12-3 | C₆₃H₉₈O₃₀ | 1335.5 | Hydroxyl-substituted derivative |

| Tubeimoside III | 115810-13-4 | C₆₄H₁₀₀O₃₁ | 1365.5 | Methylated side chain |

| Dipsacoside B | 33289-85-9 | C₅₃H₈₆O₂₂ | 1074.56 | Smaller aglycone core |

| Akebia saponin E | 39524-14-6 | C₅₂H₈₄O₂₂ | 1061.2 | Pentacyclic oleanane backbone |

| Macranthoidin A | 140360-29-8 | C₅₉H₉₆O₂₇ | 1237.4 | Hexaoxygenated glycosylation |

Key Observations :

- Secotubeimoside I vs. Tubeimoside I : The open-ring structure of Secotubeimoside I reduces carbon count (C₆₀ vs. C₆₃) but increases oxygen atoms (O₃₀ vs. O₂₉), enhancing polarity . This modification likely impacts its solubility in aqueous systems compared to the cyclic Tubeimoside I.

- Tubeimoside Series : Tubeimoside II and III exhibit incremental increases in molecular weight due to hydroxylation and methylation, respectively, which may influence receptor-binding specificity .

- Non-Tubeimoside Saponins: Dipsacoside B and Akebia saponin E have significantly lower molecular weights (≤1074 g/mol), reflecting simpler glycosylation patterns and smaller aglycone cores .

Functional and Pharmacological Comparisons

Critical Analysis :

- However, its bioactivity remains understudied compared to cyclic variants.

- Tubeimoside I : Demonstrates robust anticancer activity, attributed to its cyclic structure stabilizing interactions with cellular targets like Bcl-2 proteins .

- Functional Trade-offs : Simplified saponins like Dipsacoside B exhibit higher bioavailability but lower target specificity compared to larger compounds like Secotubeimoside I .

Methodological Considerations

Analytical techniques for saponin comparison, such as HPLC-MS, require rigorous validation for precision (e.g., ≤2% RSD) and accuracy (≥98% recovery) to distinguish structurally similar compounds like Secotubeimoside I and Tubeimoside I . Supplementary data from recent studies (e.g., retention times, fragmentation patterns) are critical for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.